molecular formula C19H15N3O2S B6137769 4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-methylquinoline

4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-methylquinoline

Cat. No. B6137769
M. Wt: 349.4 g/mol
InChI Key: UNINWFNXQPTLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-methylquinoline is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is of interest due to its unique chemical structure and potential biological activity.

Mechanism of Action

The mechanism of action of 4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-methylquinoline is not fully understood. However, studies have suggested that it may act by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been reported to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-methylquinoline can affect various biochemical and physiological processes in cells. It has been reported to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its anticancer properties. Furthermore, it has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-methylquinoline in lab experiments is its potential as a multifunctional compound. It has been reported to possess antimicrobial, anticancer, and anti-inflammatory properties, which may make it useful in a variety of research applications. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-methylquinoline. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields. Furthermore, research on the toxicity and safety of this compound is needed to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-methylquinoline involves the reaction of 2-methyl-4-chloroquinoline with potassium thioacetate and 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol in the presence of a base. The reaction yields the desired compound in good yield and purity. The synthesis method has been reported in several research articles and is considered to be a reliable and efficient method for the preparation of 4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-methylquinoline.

Scientific Research Applications

4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-methylquinoline has been studied for its potential applications in various scientific research fields. It has been reported to possess antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to have potential as an antibacterial and antifungal agent. Furthermore, 4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-methylquinoline has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

2-(4-methoxyphenyl)-5-(2-methylquinolin-4-yl)sulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-12-11-17(15-5-3-4-6-16(15)20-12)25-19-22-21-18(24-19)13-7-9-14(23-2)10-8-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNINWFNXQPTLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)SC3=NN=C(O3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-methylquinoline

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